Cas no 2091713-70-9 ((3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol)

(3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol
- (3-phenyl-1-prop-2-ynylpyrazol-4-yl)methanol
- (3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol
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- Inchi: 1S/C13H12N2O/c1-2-8-15-9-12(10-16)13(14-15)11-6-4-3-5-7-11/h1,3-7,9,16H,8,10H2
- InChI Key: MOMXIHGAMUHVLQ-UHFFFAOYSA-N
- SMILES: OCC1=CN(CC#C)N=C1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 264
- XLogP3: 1.2
- Topological Polar Surface Area: 38
(3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-4817-10g |
(3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol |
2091713-70-9 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | P234751-500mg |
(3-phenyl-1-(prop-2-yn-1-yl)-1h-pyrazol-4-yl)methanol |
2091713-70-9 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F2198-4817-0.25g |
(3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol |
2091713-70-9 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2198-4817-0.5g |
(3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol |
2091713-70-9 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | P234751-100mg |
(3-phenyl-1-(prop-2-yn-1-yl)-1h-pyrazol-4-yl)methanol |
2091713-70-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | P234751-1g |
(3-phenyl-1-(prop-2-yn-1-yl)-1h-pyrazol-4-yl)methanol |
2091713-70-9 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F2198-4817-2.5g |
(3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol |
2091713-70-9 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F2198-4817-1g |
(3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol |
2091713-70-9 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-4817-5g |
(3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol |
2091713-70-9 | 95%+ | 5g |
$1909.0 | 2023-09-06 |
(3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
Additional information on (3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol
2091713-70-9: A Comprehensive Overview of (3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol
The compound (3-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)methanol (CAS No: 2091713-70-9) is a fascinating organic molecule with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its pyrazole ring system, phenyl group, and propargyl substituent, exhibits a range of interesting properties that make it a valuable subject for research and potential applications.
The pyrazole ring is a five-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. In this compound, the pyrazole ring is substituted with a phenyl group at position 3 and a propargyl group (C≡CH) at position 1. The presence of these substituents significantly influences the electronic properties and reactivity of the molecule. Recent studies have shown that such substitutions can enhance the molecule's ability to act as a ligand in metal complexes, which has implications for catalysis and drug delivery systems.
The methanol group attached to the pyrazole ring further modulates the molecule's solubility and reactivity. This functional group is known to participate in hydrogen bonding, which can be crucial in biological systems for interactions with proteins and enzymes. Researchers have explored the potential of this compound as a lead molecule in drug discovery, particularly in targeting specific receptors and enzymes associated with diseases such as cancer and neurodegenerative disorders.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3-Phenyl-1-(propargyl)-pyrazol4-methyl)methanol through various methodologies, including click chemistry approaches. These methods not only improve the yield but also enhance the purity of the compound, making it more suitable for large-scale production and application in pharmaceuticals and agrochemicals.
In terms of applications, this compound has shown promise in several areas. For instance, its ability to form stable metal complexes has been leveraged in catalytic processes for organic synthesis. Additionally, its unique electronic properties make it a candidate for use in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and sensors.
One of the most exciting developments involving this compound is its role in bioconjugation chemistry. The propargyl group is highly reactive under certain conditions, allowing for click reactions with azides or other functional groups to form stable covalent bonds. This property has been exploited in creating bioconjugates for imaging and targeted drug delivery systems.
Moreover, recent studies have highlighted the potential of this compound as an antimicrobial agent. Its ability to disrupt bacterial cell membranes and inhibit enzyme activity has been demonstrated against various pathogens, suggesting its utility in developing new antibiotics.
In conclusion, (3-Phenyl-1-(propargyl)-pyrazol4-methyl)methanol (CAS No: 2091713-70) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and functional groups make it an invaluable tool for researchers exploring new frontiers in chemistry and biology.
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